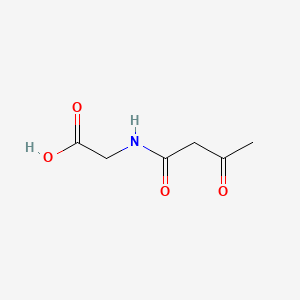

Glycine, N-(1,3-dioxobutyl)-

Description

Glycine, N-(1,3-dioxobutyl)- (CAS 3103-38-6) is a glycine derivative where the amino group is substituted with a 1,3-dioxobutyl moiety. This compound is listed on Canada’s Non-domestic Substances List (NDSL), indicating regulatory oversight for its manufacture or import under the New Substances Notification Regulations . Its molecular formula is C₆H₉NO₄ (molecular weight: 175.14 g/mol), featuring an amide bond and a diketone group, which may confer unique reactivity and solubility properties.

Properties

IUPAC Name |

2-(3-oxobutanoylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO4/c1-4(8)2-5(9)7-3-6(10)11/h2-3H2,1H3,(H,7,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFMZKFTUZNTQHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0062846 | |

| Record name | Glycine, N-(1,3-dioxobutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3103-38-6 | |

| Record name | Acetoacetylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3103-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycine, N-(1,3-dioxobutyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003103386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N-(1,3-dioxobutyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycine, N-(1,3-dioxobutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(acetoacetyl)glycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.508 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Glycine, N-(1,3-dioxobutyl)-, has several applications in scientific research:

Chemistry: It is used in organic synthesis and catalysis due to its unique structure and reactivity.

Biology: This compound is studied for its role in various biological processes and its potential therapeutic applications.

Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.

Industry: It is used in the production of various chemicals and materials due to its versatile reactivity.

Mechanism of Action

The mechanism of action of glycine, N-(1,3-dioxobutyl)-, involves its interaction with specific molecular targets and pathways:

Molecular Targets: It can bind to various receptors and enzymes, influencing their activity and function.

Pathways Involved: This compound can modulate several biochemical pathways, including those involved in neurotransmission, inflammation, and metabolism.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The 1,3-dioxobutyl group distinguishes this compound from other glycine derivatives. Below is a comparative analysis of structurally related compounds:

Table 1: Key Properties of Glycine Derivatives

*Estimated LogP values based on structural analogs.

Key Observations:

- Hydrophilicity vs. Lipophilicity: The presence of a carboxylic acid group in Benzoic Acid, 4-[(1,3-dioxobutyl)amino] increases hydrophilicity compared to the trimethylsilyl ester derivative (LogP ~2.5), which is highly lipophilic .

Reactivity and Stability

- Synthesis Pathways: N-(amidomethyl)glycine derivatives are synthesized via reactions with nitrous acid or acylating agents, as seen in N-sulfonyl and N-acyl analogs . The 1,3-dioxobutyl group may render Glycine, N-(1,3-dioxobutyl)- susceptible to hydrolysis under acidic/basic conditions due to its diketone structure.

- Chelation Potential: Unlike deferoxamine mesilate (a hydroxamate-based chelator) , the diketone group in Glycine, N-(1,3-dioxobutyl)- may exhibit weaker metal-binding properties, limiting its use in biomedical applications.

Biological Activity

Glycine, N-(1,3-dioxobutyl)- is a derivative of glycine, an essential amino acid that plays a vital role in various biological processes. This article delves into the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Glycine, N-(1,3-dioxobutyl)- features a 1,3-dioxobutyl substituent attached to the nitrogen atom of glycine. This modification alters its properties compared to glycine itself and may influence its biological activity.

| Property | Description |

|---|---|

| Molecular Formula | C7H11N1O3 |

| Molecular Weight | 159.17 g/mol |

| Functional Groups | Amino group, dioxobutyl group |

| Solubility | Soluble in water; specific solubility data pending |

The biological activity of Glycine, N-(1,3-dioxobutyl)- can be attributed to several mechanisms:

- Neurotransmission Modulation : Glycine acts as an inhibitory neurotransmitter in the central nervous system (CNS), primarily through its interaction with glycine receptors and NMDA receptors. The derivative may enhance or modulate these interactions due to its structural modifications.

- Antimicrobial Activity : Recent studies indicate that glycine derivatives can restore antibiotic sensitivity in multidrug-resistant (MDR) bacteria. In vitro experiments show that high concentrations of glycine induce lysis or morphological changes in bacteria . This suggests potential applications in combating antibiotic resistance.

Antimicrobial Effects

A study focused on the effects of glycine on nosocomial pathogens demonstrated that Glycine, N-(1,3-dioxobutyl)- could enhance the efficacy of antibiotics like meropenem and colistin against resistant strains. The minimum inhibitory concentration (MIC) was determined through checkerboard assays and showed a dose-dependent bactericidal activity .

Neuropharmacological Studies

Research has indicated that glycine derivatives can selectively inhibit glycine transporters (GlyT), particularly GlyT2. This inhibition can lead to increased synaptic glycine levels, enhancing neurotransmission and potentially providing analgesic effects in models of neuropathic pain .

Case Studies

- Restoration of Antibiotic Sensitivity : In a controlled study involving MDR pathogens, the addition of Glycine, N-(1,3-dioxobutyl)- resulted in a significant reduction in MIC values for multiple antibiotics. This finding suggests that the compound could be used as an adjunct therapy in treating resistant infections.

- Neuroprotective Effects : In animal models, compounds similar to Glycine, N-(1,3-dioxobutyl)- have shown promise in reducing allodynia (pain from stimuli that do not normally provoke pain) through their action on glycinergic pathways .

Chemical Reactions Analysis

Catalytic C(sp³)-H Functionalization

Glycine derivatives undergo copper-catalyzed asymmetric C(sp³)-H alkylation/cyanoalkylation . For instance, a Cu(MeCN)₄PF₆/(S)-Phanephos system enables enantioselective cyanoalkylation at the glycine α-C position. This reaction proceeds via:

-

Radical generation : Photo-induced formation of a Cu(III) intermediate.

-

Stereoselective reductive elimination : Yielding chiral α-cyanoalkylated glycines with up to 93% ee .

Mechanistic Pathway:

-

Copper catalyst coordinates to glycine’s nitrogen and carbonyl.

-

Single-electron transfer (SET) generates a glycine radical.

-

Radical coupling with cyanoalkyl precursors (e.g., cyclobutanone oxime esters).

Optimized Conditions:

| Catalyst | Ligand | Additive | Yield (%) | ee (%) |

|---|---|---|---|---|

| Cu(MeCN)₄PF₆ | (S)-An-Phanephos | DABCO | 80 | 93 |

Polymerization and Deprotection

N-substituted glycine derivatives, including those with tert-butyl ester functionalities, undergo controlled ring-opening polymerization (ROP) . For example:

-

Monomer : tBuO₂Pr-NCA (N-(3-tert-butoxy-3-oxopropyl) glycine N-carboxyanhydride).

-

Initiator : Benzylamine in toluene (0.5 M, 25°C).

-

Result : Polymers with Mₙ = 5.6–59 kg/mol and PDI = 1.003–1.026 .

Deprotection : The tert-butyl ester is cleaved under mild acidic conditions (TFA/CHCl₃) to yield poly(N-(2-carboxyethyl) glycine), a polyglutamic acid mimic.

Polymerization Kinetics:

| [M]₀:[I]₀ | Conversion (%) | Mₙ (kg/mol) | PDI |

|---|---|---|---|

| 200:1 | 92 | 41.8 | 1.08 |

Nucleophilic Additions and Cycloadditions

The 1,3-dioxobutyl group participates in Michael additions and Diels-Alder reactions . For example:

-

Michael addition : Nucleophiles (e.g., amines, thiols) attack the ketone carbonyl.

-

Cycloaddition : Reacts with dienes (e.g., anthracene) under thermal conditions.

Reaction Scope:

| Reaction Type | Conditions | Product |

|---|---|---|

| Michael Addition | Et₃N, CH₂Cl₂, RT | β-Amino/mercapto derivatives |

| Diels-Alder | 100°C, toluene, 12 h | Bicyclic adducts |

Protection/Deprotection Strategies

The glycine nitrogen and carbonyl groups are protected using trimethylsilyl (TMS) esters for synthetic flexibility. For example:

-

Silylation : TMSCl in presence of imidazole.

Typical Protocol:

| Step | Reagent | Conditions | Yield (%) |

|---|---|---|---|

| 1 | TMSCl, imidazole | RT, 2 h | 85 |

| 2 | HCl (1 M) | RT, 1 h | 90 |

Biological Degradation Pathways

N-terminal glycine motifs are recognized by Cullin-RING E3 ligases (ZYG11B/ZER1) in proteasomal degradation. While not directly studied for N-(1,3-dioxobutyl)-glycine, analogous glycine derivatives are rapidly degraded if unmodified (e.g., unmyristoylated proteins) .

Key Insight:

-

Exposure of the glycine N-terminus converts the compound into a degron , targeting it for ubiquitination and proteasomal clearance.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.